molecular formula C12H11FN2O2 B15335662 methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15335662
M. Wt: 234.23 g/mol
InChI Key: SEVXEXCIVJFJAQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound with a complex structure that includes a fluorophenyl group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps. One common method includes the use of reagents such as dimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzylamine (DMB) under specific reaction conditions . Another approach involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen (H2) and ethanol (EtOH) . Additionally, sodium bicarbonate (NaHCO3) in ethanol can be used in the synthesis process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(2-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate

Uniqueness

Methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

SEVXEXCIVJFJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2F)C(=O)OC

Origin of Product

United States

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